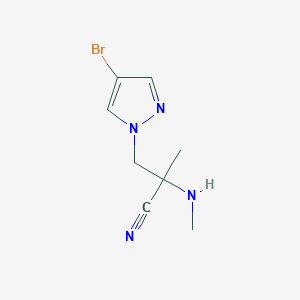
4-Methanesulfonyl-2-methylbutan-2-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enhancing New Particle Formation
Studies have shown that amines can significantly enhance methanesulfonic acid (MSA)-driven new particle formation (NPF), which is crucial for understanding atmospheric chemistry and climate impacts. For instance, the interaction between monoethanolamine (MEA) and MSA has been evaluated, highlighting the role of hydrogen bonding in enhancing NPF. This suggests the potential of methanesulfonyl compounds in atmospheric chemistry research and their interactions with amines for enhancing particle formation, which can affect cloud condensation nuclei and, ultimately, climate modeling (Shen et al., 2019).
Catalytic Hydrogenation of Amides
In the field of organic synthesis, methanesulfonic acid has been used as a catalyst for the hydrogenation of amides to amines, showcasing the role of methanesulfonyl compounds in facilitating chemical transformations. This process has implications for the synthesis of secondary and tertiary amines, potentially including the synthesis of compounds like "4-Methanesulfonyl-2-methylbutan-2-amine" itself (Coetzee et al., 2013).
Synthesis and Stereochemistry
Research on the synthesis of chiral nonracemic amines, involving methanesulfonyl intermediates, emphasizes the role of these compounds in the stereospecific introduction of amino functions. This area of study highlights the utility of methanesulfonyl compounds in the synthesis of complex, optically active molecules, which is fundamental for the development of pharmaceuticals and agrochemicals (Uenishi et al., 2004).
Atmospheric Chemistry and Aerosol Formation
The interaction between methanesulfonic acid and amines/ammonia has been investigated for its temperature dependence on particle formation. Such studies offer insights into how variations in atmospheric conditions influence the formation and behavior of aerosol particles, which are critical for understanding air quality and climate dynamics (Chen & Finlayson‐Pitts, 2017).
Eigenschaften
IUPAC Name |
2-methyl-4-methylsulfonylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-6(2,7)4-5-10(3,8)9/h4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMENBDLFXMNVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-2-methylbutan-2-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1526095.png)
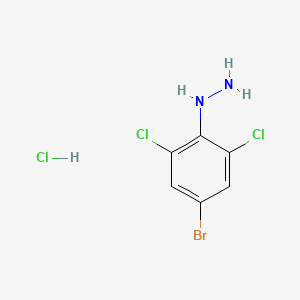
![3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea](/img/structure/B1526097.png)
![{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1526099.png)
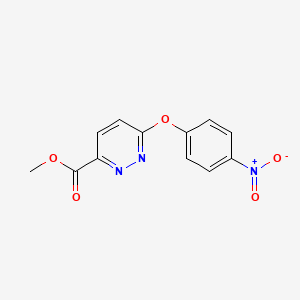

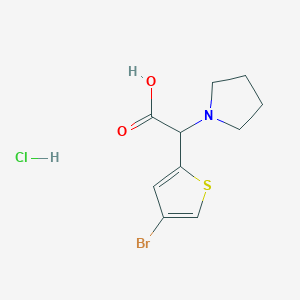
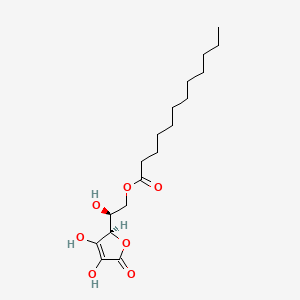
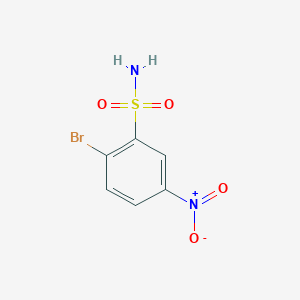
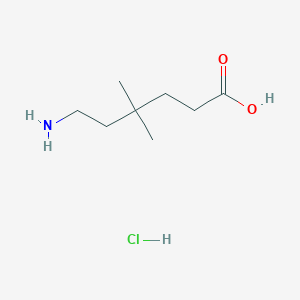
amine](/img/structure/B1526112.png)
amino}acetic acid](/img/structure/B1526115.png)
